Cas no 477539-06-3 (methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate)

Methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole-thiophene hybrid structure. Its key structural components—a chlorinated thiophene moiety and a thiazole ring—impart potential reactivity and binding properties, making it a candidate for pharmaceutical and agrochemical applications. The ester group enhances solubility and facilitates further derivatization, while the chloro-substituted thiophene may contribute to bioactivity. This compound is of interest in medicinal chemistry for its potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications in drug discovery workflows.
methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate structure
477539-06-3 structure
Product name:methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate
CAS No:477539-06-3
MF:C16H11ClN2O3S2
MW:378.853140115738
CID:6088468
PubChem ID:4074966

methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate
    • Benzoic acid, 4-[2-[[(5-chloro-2-thienyl)carbonyl]amino]-4-thiazolyl]-, methyl ester
    • methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate
    • AKOS024600549
    • methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
    • methyl 4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
    • ZINC04134719
    • 477539-06-3
    • F0816-0735
    • Inchi: 1S/C16H11ClN2O3S2/c1-22-15(21)10-4-2-9(3-5-10)11-8-23-16(18-11)19-14(20)12-6-7-13(17)24-12/h2-8H,1H3,(H,18,19,20)
    • InChI Key: YTSNFHWKTQALAT-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(C2=CSC(NC(C3SC(Cl)=CC=3)=O)=N2)C=C1

Computed Properties

  • Exact Mass: 377.9899623g/mol
  • Monoisotopic Mass: 377.9899623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.482±0.06 g/cm3(Predicted)
  • pka: 5.44±0.70(Predicted)

methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0816-0735-2μmol
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0816-0735-20μmol
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0816-0735-10μmol
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0816-0735-10mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0816-0735-15mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0816-0735-20mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0816-0735-30mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0816-0735-5mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0816-0735-50mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0816-0735-40mg
methyl 4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]benzoate
477539-06-3 90%+
40mg
$140.0 2023-05-17

Additional information on methyl 4-2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-ylbenzoate

Methyl 4-(2-(5-Chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate (CAS No. 477539-06-3): An Overview

Methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate (CAS No. 477539-06-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a 5-chlorothiophene moiety and a thiazole ring, contribute to its intriguing properties and potential utility in drug development.

The chemical structure of methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate is characterized by a benzene ring substituted with a thiazole moiety at the para position. The thiazole ring itself is further functionalized with a 5-chlorothiophene amide group, which imparts additional complexity and reactivity to the molecule. This structural arrangement has been shown to influence the compound's pharmacological profile, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate has shown promise in cancer research. A study conducted by a team at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression through the activation of caspase-dependent pathways.

The pharmacokinetic properties of methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate have also been extensively studied. Research indicates that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an oral therapeutic agent. However, challenges such as solubility and metabolic stability need to be addressed to optimize its therapeutic potential.

In terms of safety and toxicity, preliminary studies suggest that methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate is well-tolerated at therapeutic doses. However, more comprehensive toxicological evaluations are required to fully assess its safety profile before advancing to clinical trials. Ongoing research is focused on refining the chemical structure to enhance efficacy while minimizing potential side effects.

The synthesis of methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent functionalization with the 5-chlorothiophene amide group. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in large-scale research and development efforts.

In conclusion, methyl 4-(2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl)benzoate (CAS No. 477539-06-3) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both academic and industrial settings. Continued research into this compound's mechanisms of action and optimization strategies will likely yield valuable insights into its therapeutic potential and contribute to the development of novel treatments for various diseases.

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